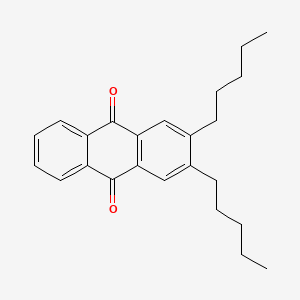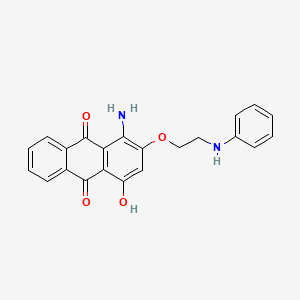
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C22H17NO5 . This compound is part of the anthracenedione family, known for its diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method includes the Suzuki/Sonogashira cross-coupling reactions . These reactions are known for their efficiency in forming carbon-carbon bonds under mild conditions. The process involves the use of palladium catalysts and boron reagents, which facilitate the coupling of phenylamino and ethoxy groups to the anthracene core .
Industrial production methods often employ liquid-phase oxidation techniques, where anthracene is dissolved in a solvent like trichlorobenzene and oxidized using nitric acid at controlled temperatures . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonic structures, which are essential in dye synthesis.
Major products from these reactions include various dyes and pigments, which are widely used in the textile and printing industries .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . This property makes it a potential candidate for anticancer drug development. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene core. Similar compounds include:
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Known for its use in dye synthesis.
9,10-Anthracenedione: A simpler structure used in various industrial applications.
Mitoxantrone: A diaminoanthracenedione derivative used as an anticancer agent.
These compounds share similar core structures but differ in their functional groups, leading to varied applications and properties.
Eigenschaften
CAS-Nummer |
55880-03-0 |
|---|---|
Molekularformel |
C22H18N2O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O4/c23-20-17(28-11-10-24-13-6-2-1-3-7-13)12-16(25)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h1-9,12,24-25H,10-11,23H2 |
InChI-Schlüssel |
ATUCJTYOKYDSAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


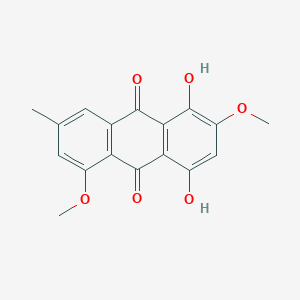
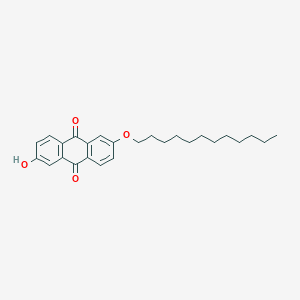

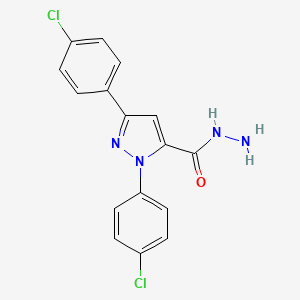
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
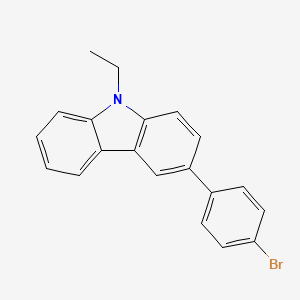


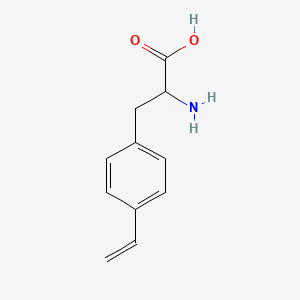
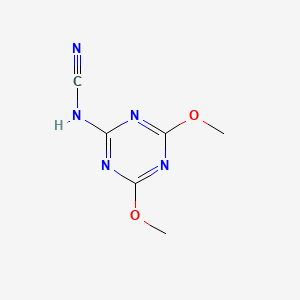

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
